Tetramethylcurcumin

Catalog No.
S528073
CAS No.
52328-97-9
M.F
C25H28O6
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetramethylcurcumin

CAS Number

52328-97-9

Product Name

Tetramethylcurcumin

IUPAC Name

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H28O6/c1-25(2,23(26)13-9-17-7-11-19(28-3)21(15-17)30-5)24(27)14-10-18-8-12-20(29-4)22(16-18)31-6/h7-16H,1-6H3/b13-9+,14-10+

InChI Key

VMMZAMVBGQWOHT-UTLPMFLDSA-N

SMILES

O=C(C(C)(C)C(/C=C/C1=CC=C(OC)C(OC)=C1)=O)/C=C/C2=CC=C(OC)C(OC)=C2

Solubility

Soluble in DMSO, not in water

Synonyms

FLLL 31, FLLL-31, FLLL31

Canonical SMILES

CC(C)(C(=O)C=CC1=CC(=C(C=C1)OC)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC

Isomeric SMILES

CC(C(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(C(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C

Description

The exact mass of the compound Tetramethylcurcumin is 424.18859 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Diarylheptanoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Specific Inhibition of STAT3 Phosphorylation

Scientific research suggests that tetramethylcurcumin possesses a specific mode of action. Studies have shown that it suppresses the phosphorylation (activation) of a protein called STAT3 by binding to two key sites: Janus kinase 2 (JAK2) and the STAT3 Src homology-2 (SH2) domain [2]. This targeted inhibition disrupts a pathway crucial for various cellular processes, including inflammation and cancer cell growth [2].

Here are some sources for the above information:

  • [2] Tetramethylcurcumin (FLLL31) | STAT3 Phosphorylation Inhibitor | MedChemExpress:

Potential Anti-inflammatory and Anti-cancer Effects

Due to its ability to target STAT3 signaling, tetramethylcurcumin exhibits promising anti-inflammatory and anti-cancer properties. Research suggests it may be effective in regulating inflammatory responses and inhibiting the growth and proliferation of cancer cells [2, 4].

Here are some sources for the above information:

  • [2] Tetramethylcurcumin (FLLL31) | STAT3 Phosphorylation Inhibitor | MedChemExpress:
  • [4] Tetramethylcurcumin | Cas# 52328-97-9 - GlpBio:

Tetramethylcurcumin is a synthetic derivative of curcumin, which is the active component of turmeric. Structurally, it features four methyl groups attached to the curcumin backbone, enhancing its lipophilicity and potentially improving its biological activity compared to natural curcumin. The compound retains the characteristic diketone structure of curcumin, which is crucial for its reactivity and biological properties.

  • Anti-inflammatory activity: TM curcumin might target various inflammatory pathways, including the STAT3 signaling cascade, leading to reduced inflammation [].
  • Anti-cancer effects: TM curcumin might inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and modulate other signaling pathways involved in cancer progression.
Similar to those of curcumin, including:

  • Oxidation and Reduction: It can participate in hydrogen donation reactions, leading to oxidation processes. The presence of the diketone moiety allows for nucleophilic addition reactions, particularly with thiols and selenols .
  • Metal Coordination: Like curcumin, tetramethylcurcumin can coordinate with metal ions through its enolic group, forming stable complexes that exhibit different physical and chemical properties .

Tetramethylcurcumin exhibits a range of biological activities:

  • Antioxidant Properties: It shows significant antioxidant activity due to its ability to scavenge free radicals and reduce oxidative stress .
  • Antiviral Activity: Research indicates that tetramethylcurcumin can inhibit various viruses, including human immunodeficiency virus and other RNA viruses. Its mechanism involves blocking viral entry and replication pathways .
  • Anti-inflammatory Effects: The compound modulates inflammatory pathways, potentially reducing conditions associated with chronic inflammation .

Tetramethylcurcumin can be synthesized through several methods:

  • Methylation of Curcumin: This involves the methylation of curcumin using methyl iodide or dimethyl sulfate in the presence of a base, leading to the formation of tetramethylcurcumin.
  • Direct Synthesis from Acetylacetone: Another method involves starting from acetylacetone and phenolic compounds through condensation reactions under acidic or basic conditions .

Tetramethylcurcumin has several promising applications:

  • Pharmaceuticals: Due to its enhanced biological activity, it is being explored as a potential therapeutic agent for various diseases, including cancers and viral infections.
  • Cosmetics: Its antioxidant properties make it suitable for use in skincare products aimed at reducing oxidative damage.
  • Food Industry: It can be used as a natural colorant and preservative due to its stability and antioxidant capabilities.

Studies have indicated that tetramethylcurcumin interacts effectively with various biological targets:

  • Protein Interactions: It has been shown to bind with proteins involved in inflammatory pathways, modulating their activity .
  • Nanoparticle Formulations: Combining tetramethylcurcumin with nanoparticles enhances its solubility and bioavailability, making it more effective as an antiviral agent .

Tetramethylcurcumin shares structural similarities with several other compounds derived from curcumin. Here are some notable examples:

CompoundStructure SimilarityUnique Features
CurcuminBase structureNatural compound; lower bioavailability
DemethoxycurcuminLacks one methoxy groupEnhanced anti-inflammatory effects
BisdemethoxycurcuminLacks two methoxy groupsHigher solubility but lower antioxidant activity
TetrahydrocurcuminSaturated version of curcuminImproved stability; potential for topical use

Tetramethylcurcumin's unique feature is its four methyl groups which enhance lipophilicity and potentially improve cellular uptake compared to these other derivatives.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Exact Mass

424.18858861 g/mol

Monoisotopic Mass

424.18858861 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Wikipedia

(1E,6E)-1,7-bis(3,4-dimethoxyphenyl)-4,4-dimethylhepta-1,6-diene-3,5-dione

Dates

Modify: 2023-08-15
1: Lin L, Hutzen B, Zuo M, Ball S, Deangelis S, Foust E, Pandit B, Ihnat MA, Shenoy SS, Kulp S, Li PK, Li C, Fuchs J, Lin J. Novel STAT3 phosphorylation inhibitors exhibit potent growth-suppressive activity in pancreatic and breast cancer cells. Cancer Res. 2010 Mar 15;70(6):2445-54. doi: 10.1158/0008-5472.CAN-09-2468. Epub 2010 Mar 9. PubMed PMID: 20215512; PubMed Central PMCID: PMC2843552.

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